![molecular formula C14H21NO3S B2609746 2-(cyclopentylthio)-N-(2-(furan-2-yl)-2-methoxyethyl)acetamide CAS No. 1798659-92-3](/img/structure/B2609746.png)
2-(cyclopentylthio)-N-(2-(furan-2-yl)-2-methoxyethyl)acetamide
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Overview
Description
The compound “2-(cyclopentylthio)-N-(2-(furan-2-yl)-2-methoxyethyl)acetamide” is an organic compound containing a furan ring, a cyclopentyl group, and an acetamide group. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Acetamide (ethanamide) is an organic compound with the formula CH3CONH2. It is the simplest amide derived from acetic acid .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a furan ring, a cyclopentyl group attached via a sulfur atom, and an acetamide group attached via a 2-methoxyethyl linker. Detailed structural analysis would require experimental techniques such as X-ray crystallography, NMR spectroscopy, or computational modeling .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the furan ring, the thioether group (cyclopentylthio), and the acetamide group. Furan rings can undergo a variety of reactions, including electrophilic substitution and reactions at the 2-position . The thioether group might be susceptible to oxidation, and the acetamide group could participate in various reactions involving the carbonyl or the amide nitrogen .Mechanism of Action
Safety and Hazards
Future Directions
Future research on this compound could involve exploring its potential applications, studying its reactivity under various conditions, and investigating its biological activity. This could lead to the development of new synthetic methods, the discovery of new reactions, or the development of new drugs or materials .
properties
IUPAC Name |
2-cyclopentylsulfanyl-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3S/c1-17-13(12-7-4-8-18-12)9-15-14(16)10-19-11-5-2-3-6-11/h4,7-8,11,13H,2-3,5-6,9-10H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJBOIVLARCDRON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)CSC1CCCC1)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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